Product packaging for 2-Trifluoromethylbenzylisocyanide(Cat. No.:)

2-Trifluoromethylbenzylisocyanide

Cat. No.: B1634999
M. Wt: 185.15 g/mol
InChI Key: KPQPTUOVABNRRP-UHFFFAOYSA-N
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Description

Contextual Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in a multitude of scientific and technological fields, including pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgcas.cn The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the field saw a surge in interest due to new synthetic methods and a growing appreciation for the unique characteristics of these compounds. beilstein-journals.org

The strategic incorporation of fluorine can lead to enhanced thermal stability, increased lipophilicity, and improved bioavailability of molecules. beilstein-journals.org Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine atoms. cas.cn The development of new and efficient methods for introducing fluorine and fluorinated groups into organic molecules remains an active and important area of research. cas.cn

The trifluoromethyl (CF3) group is a particularly important structural motif in the design of new molecules, especially in medicinal chemistry. mdpi.com Its incorporation into a drug candidate can profoundly influence key properties. The CF3 group is highly electronegative and electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and impact intermolecular interactions. mdpi.com

Furthermore, the trifluoromethyl group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com It also increases lipophilicity, which can improve a molecule's ability to permeate biological membranes. mdpi.com These combined effects make the trifluoromethyl group a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. mdpi.com

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. nih.gov This functional group imparts unique reactivity, acting as both a nucleophile and an electrophile at the terminal carbon atom. nih.gov This dual reactivity makes isocyanides exceptionally versatile building blocks in organic synthesis. nih.gov

Isocyanides are well-known for their participation in a variety of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. beilstein-journals.orggoogle.comsigmaaldrich.com These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, which is highly advantageous in the synthesis of compound libraries for drug discovery. nih.govsigmaaldrich.com The ability of isocyanides to serve as a C1 building block is a cornerstone of their utility in constructing diverse and complex organic molecules.

Historical Development and Evolution of Research on Substituted Benzylisocyanides

The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide. rsc.org For many years, the development of isocyanide chemistry was limited. A significant advancement came with the discovery of the first naturally occurring isocyanide, xanthocillin, in 1950. rsc.org

Key synthetic methods that propelled the field forward include the Hofmann isocyanide synthesis (the carbylamine reaction), which involves the reaction of a primary amine with chloroform (B151607) and a base. rsc.org A major breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed a method for synthesizing isocyanides by dehydrating formamides, making a wide range of these compounds readily accessible. rsc.org This was followed by the discovery of the Ugi four-component reaction in 1959, which solidified the role of isocyanides as powerful tools in organic synthesis. rsc.orgorgsyn.org

The synthesis of benzyl (B1604629) isocyanides, specifically, can be achieved through various methods, including the dehydration of the corresponding N-benzylformamide or from benzyl halides. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org One convenient method involves the reaction of benzyl halides with silver salts and trimethylsilyl (B98337) cyanide. beilstein-journals.orgbeilstein-journals.org

The convergence of organofluorine and isocyanide chemistry has led to the emergence of trifluoromethylated isocyanides as valuable reagents in advanced synthesis. These compounds combine the beneficial properties of the trifluoromethyl group with the unique reactivity of the isocyanide functionality. The synthesis of trifluoromethylated building blocks is an active area of research, with various methods being developed for the introduction of the CF3 group. mdpi.com

Recent research has demonstrated the synthesis of trifluoromethylated heterocycles, such as quinolines and indoles, through the photoredox radical trifluoromethylation of isocyanides. rsc.orgchemicalbook.com Furthermore, electrochemical methods have been developed for the trifluoromethylation of 2-isocyanobiaryls. These advancements highlight the growing importance and application of trifluoromethylated isocyanides in constructing complex, fluorine-containing molecules. The synthesis of the precursor, 2-(trifluoromethyl)benzylamine, is a key step and can be achieved from 2-(trifluoromethyl)benzonitrile (B1294956) or through the reduction of 1-(azidomethyl)-2-(trifluoromethyl)benzene. The subsequent conversion of the amine to the isocyanide can be accomplished through formylation to produce N-(2-(trifluoromethyl)benzyl)formamide, followed by dehydration. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F3N B1634999 2-Trifluoromethylbenzylisocyanide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

1-(isocyanomethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2

InChI Key

KPQPTUOVABNRRP-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1=CC=CC=C1C(F)(F)F

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethylbenzylisocyanide and Its Analogues

Direct Synthesis Approaches and Precursor Functionalization

The most prevalent and practical methods for synthesizing 2-trifluoromethylbenzyl isocyanide start from its corresponding primary amine, 2-trifluoromethylbenzylamine. The primary strategies are the dehydration of N-formamides and the Hofmann carbylamine reaction.

Dehydration of N-Formamides: This is the most popular and widely used method for preparing isocyanides due to its reliability and the accessibility of starting materials. nih.gov The process involves two steps: first, the formylation of the primary amine (2-trifluoromethylbenzylamine) to yield N-(2-trifluoromethylbenzyl)formamide. In the second step, this formamide (B127407) is dehydrated using a variety of reagents. Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534), or p-toluenesulfonyl chloride (TsCl). nih.govorgsyn.orgrsc.org The use of TsCl is often considered a greener alternative, offering a simplified reaction protocol and work-up. rsc.org

Hofmann Carbylamine Reaction: This classic method involves the reaction of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically under phase-transfer catalysis conditions. nih.govorgsyn.org Dichlorocarbene (:CCl₂), generated in situ, is the reactive species that transforms the primary amino group into the isocyanide functionality. While effective, this method can sometimes be limited by the use of toxic chloroform and the strong basic conditions required. orgsyn.orgresearchgate.net

A comparison of these direct synthesis approaches is summarized in the table below.

Method Precursor Key Reagents Advantages Disadvantages References
Dehydration N-(2-trifluoromethylbenzyl)formamidePOCl₃/base, TsCl/baseHigh yields, readily available reagents, greener alternatives (TsCl)Two-step process from amine nih.govorgsyn.orgrsc.org
Carbylamine Reaction 2-TrifluoromethylbenzylamineCHCl₃, NaOH, Phase-Transfer CatalystOne-pot from amineUse of toxic chloroform, strong base nih.govorgsyn.org
Substitution 2-Trifluoromethylbenzyl halideSilver cyanide (AgCN), Trimethylsilyl (B98337) cyanide (TMSCN)Direct conversion of halides/alcoholsUse of stoichiometric silver salts organic-chemistry.orgacs.org

Other methods, such as substitution reactions on 2-trifluoromethylbenzyl halides using silver cyanide, have also been reported, though the dehydration of formamides remains the most common approach in laboratory settings. organic-chemistry.orgacs.org More recent developments include the synthesis of isocyanides from primary amines using difluorocarbene, which avoids the use of toxic reagents like metal cyanides or chloroform. organic-chemistry.org

Advanced Trifluoromethylation Strategies for Isocyanides

The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's properties, enhancing its lipophilicity, metabolic stability, and binding affinity. rsc.org Advanced strategies have been developed to install this crucial functional group onto isocyanide-containing scaffolds, often through radical-based pathways. These methods are particularly useful for creating complex trifluoromethylated heterocycles. wechemglobal.com

Radical trifluoromethylation has emerged as a powerful tool for C-CF₃ bond formation under mild conditions. rsc.orgmdpi.com These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a stable precursor, which then adds to the isocyanide carbon. This addition is often followed by a cascade cyclization, providing efficient access to complex heterocyclic structures. rsc.orgdntb.gov.ua

Commonly used reagents for generating CF₃ radicals include:

Togni's Reagents: These are hypervalent iodine compounds that serve as electrophilic •CF₃ sources. rsc.orgresearchgate.net

Umemoto's Reagents: These are electrophilic trifluoromethylating agents based on a sulfonium (B1226848) salt structure. rsc.orgresearchgate.net

Langlois Reagent (Sodium Triflinate, NaSO₂CF₃): This reagent is valued for its stability, ease of handling, and ability to generate •CF₃ radicals under various conditions. researchgate.net

For example, a radical-initiated annulation of 2-isocyanobiphenyls using Togni's reagent can be used to construct trifluoromethylated phenanthridine (B189435) scaffolds. rsc.org

Photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions using visible light as a green energy source. wechemglobal.comnih.gov In this context, a photocatalyst, upon absorbing light, initiates an electron transfer process to generate the •CF₃ radical from a precursor. wechemglobal.comrsc.org This strategy has been successfully applied to the trifluoromethylation of isocyanides. rsc.orgresearchgate.netrsc.org

The reactions are often highly efficient and show broad substrate scope. nih.gov For instance, the divergent synthesis of 2-CF₃ substituted quinolines and indoles can be achieved via the photoredox radical trifluoromethylation of ortho-vinylphenylisocyanides. rsc.org In some cases, the reaction can proceed without a metal or organic photocatalyst, relying instead on the formation of an electron-donor-acceptor (EDA) complex between the trifluoromethyl source (e.g., CF₃I or Togni's reagent) and a base or the substrate itself under light irradiation. rsc.orgrsc.orgrsc.org

Protocol CF₃ Source Initiation / Catalyst Key Features References
Thermal Radical Togni's Reagent, Umemoto's ReagentThermal, Radical Initiators (e.g., Bu₄NI)Cascade cyclizations to form heterocycles rsc.org
Visible Light Photoredox Togni's Reagent, NaSO₂CF₃, CF₃I, CF₃BrPhotocatalysts (e.g., fac-Ir(ppy)₃), Organic DyesMild, green conditions, high functional group tolerance researchgate.netnih.govrsc.orgnih.gov
Catalyst-Free Photoredox Togni's Reagent, CF₃IElectron-Donor-Acceptor (EDA) Complex FormationAvoids metal/dye catalysts, operationally simple rsc.orgrsc.orgrsc.org

A distinct approach to incorporating trifluoromethyl groups involves the oxidative fluorination of the isocyanide nitrogen atom. This transformation converts the isocyanide functionality (R-N≡C) into an N-trifluoromethyl secondary amine (R-NH-CF₃). These N-CF₃ compounds are valuable in medicinal chemistry, but their synthesis can be challenging. researchgate.net A mild and practical method for this conversion utilizes a combination of an oxidant and a fluoride (B91410) source, demonstrating a pathway to directly functionalize the isocyano group itself to create N-CF₃ linkages. researchgate.net Reagents such as trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) have been explored for the oxidative fluorination of various heteroatoms. nih.gov

Multicomponent Reaction (MCR) Frameworks Employing Isocyanides

Isocyanides are exceptionally versatile reactants in multicomponent reactions (MCRs), which are one-pot processes where three or more starting materials combine to form a complex product that incorporates substantial portions of each component. mdpi.comacs.org Isocyanide-based MCRs (IMCRs) are particularly powerful for generating molecular diversity and complexity in a single, highly atom-efficient step. acs.orgbeilstein-journals.orgmdpi.com The unique reactivity of the isocyanide carbon, which reacts with both electrophiles and nucleophiles, is central to the success of these transformations. acs.orgnih.gov

The Ugi four-component reaction (U-4CR) is arguably the most significant and widely used IMCR. mdpi.comnih.govresearchgate.net It provides a straightforward route to α-acylamino carboxamides from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. researchgate.netfrontiersin.org

The reaction mechanism is generally understood to proceed through the formation of an imine from the aldehyde and amine. The isocyanide then undergoes a nucleophilic attack on the imine, followed by the interception of the resulting nitrilium ion by the carboxylate. mdpi.com A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable dipeptide-like product. beilstein-journals.orgmdpi.com

The Ugi reaction is renowned for its high functional group tolerance and its ability to construct complex, drug-like scaffolds. beilstein-journals.orgfrontiersin.org By employing 2-trifluoromethylbenzyl isocyanide as the isocyanide component, a trifluoromethylbenzyl moiety can be readily incorporated into diverse molecular frameworks. This is particularly valuable in medicinal chemistry for the synthesis of peptidomimetics, where the properties of the resulting compounds can be finely tuned by varying the four starting components. beilstein-journals.orgnih.gov The linear products of the Ugi reaction can also serve as precursors for subsequent cyclization reactions, leading to the creation of macrocycles and other constrained heterocyclic systems. beilstein-journals.orgnih.govfrontiersin.org

Components of a Typical Ugi Four-Component Reaction:

Component 1 Component 2 Component 3 Component 4 Product Scaffold References
Aldehyde or KetoneAmineCarboxylic AcidIsocyanide (e.g., 2-Trifluoromethylbenzyl isocyanide)α-Acylamino Carboxamide beilstein-journals.orgmdpi.comresearchgate.netfrontiersin.org

Passerini Reaction Applications for α-Hydroxy Carboxamide Synthesis

The Passerini three-component reaction (P-3CR) is a fundamental isocyanide-based MCR, first reported by Mario Passerini in 1921. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction is highly atom-economical and proceeds through a concerted, non-ionic pathway, which is often accelerated in aprotic solvents at high concentrations. organic-chemistry.org The mechanism is believed to involve a trimolecular reaction between the three components, leading to an intermediate that undergoes a Mumm rearrangement to form the final product. wikipedia.org

While specific studies detailing the use of 2-trifluoromethylbenzylisocyanide in the Passerini reaction are not widely available, the reactivity of its analogues, such as benzyl (B1604629) isocyanide, provides significant insight. Research has demonstrated that benzyl isocyanide is a highly effective component in Passerini-type reactions. For instance, a highly efficient, catalyst-free Passerini tetrazole reaction (PT-3CR) has been developed using sonication to accelerate the process, achieving excellent yields in a methanol-water solvent system. nih.gov This methodology is compatible with a broad range of aldehydes, including both aliphatic and aromatic substrates. nih.gov

The functional group tolerance of the isocyanide component in these reactions opens avenues for further chemical manipulation of the resulting products. nih.gov

Table 1: Passerini-Type Reaction of Benzyl Isocyanide with Various Aldehydes

This table presents data for benzyl isocyanide as an analogue to illustrate the scope of the Passerini reaction.

EntryAldehydeIsocyanideConditionsYield (%)Reference
1IsovaleraldehydeBenzyl IsocyanideTMSN₃, MeOH:H₂O, Sonication, 2h98 nih.gov
2PivaldehydeBenzyl IsocyanideTMSN₃, MeOH:H₂O, Sonication, 2h99 nih.gov
3BenzaldehydeBenzyl IsocyanideTMSN₃, MeOH:H₂O, Sonication, 2h86 nih.gov
44-ChlorobenzaldehydeBenzyl IsocyanideTMSN₃, MeOH:H₂O, Sonication, 2h89 nih.gov
54-NitrobenzaldehydeBenzyl IsocyanideTMSN₃, MeOH:H₂O, Sonication, 2h75 nih.gov

Other Isocyanide-Based Multicomponent Transformations

Beyond the Passerini reaction, the Ugi four-component reaction (U-4CR) stands out as one of the most powerful and versatile MCRs. wikipedia.org First reported by Ivar Ugi in 1959, this reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides. wikipedia.orgbeilstein-journals.org The reaction is typically exothermic and favored in polar, aprotic solvents like DMF, though alcohols such as methanol (B129727) are also commonly used. wikipedia.orgmdpi.com

The Ugi reaction mechanism proceeds through the initial formation of an imine from the amine and carbonyl compound. wikipedia.orgbeilstein-journals.org The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final, irreversible Mumm rearrangement yields the stable bis-amide product. wikipedia.org

The Ugi reaction is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid synthesis of vast libraries of peptide-like molecules from diverse and readily available starting materials. wikipedia.orgfrontiersin.org The yields can be sensitive to the electronic properties of the substrates; for example, aliphatic aldehydes and those with electron-donating groups often provide better yields than aldehydes bearing electron-withdrawing groups. mdpi.com Given the utility of fluorinated motifs in medicinal chemistry, the incorporation of this compound in Ugi reactions is of significant interest for generating novel molecular scaffolds.

Table 2: Scope of the Ugi Four-Component Reaction

This table showcases the general applicability of the Ugi reaction using various components, with benzyl isocyanide serving as an analogue.

AmineAldehydeCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzylamineIsobutyraldehydeAcetic AcidBenzyl IsocyanideMeOH85 beilstein-journals.org
AnilineBenzaldehydePropionic Acidtert-Butyl IsocyanideMeOH81 beilstein-journals.org
PiperidineFurfuralBenzoic AcidCyclohexyl IsocyanideMeOH75 mdpi.com
N-phenylethylpiperidoneAnilinePropionic AcidCyclohexyl Isocyanide-71 mdpi.com

Synthesis of Derivatized and Functionally Modified Isocyanides

The synthesis of functionalized isocyanides, including this compound and its derivatives, is crucial for their use in MCRs. The most prevalent and practical method for preparing isocyanides is the dehydration of N-substituted formamides. nih.gov This transformation can be achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) being among the most common, typically used in the presence of a tertiary amine base like triethylamine. nih.govrsc.org

A recently developed green and highly efficient protocol utilizes POCl₃ with triethylamine as the solvent, allowing for the synthesis of isocyanides in high to excellent yields in under five minutes at 0 °C. nih.gov This method offers significant advantages in terms of speed, purity, and sustainability, minimizing waste and allowing for the in situ generation of less stable isocyanides. nih.gov The starting N-substituted formamides are themselves readily accessible, for example, through the amidation of corresponding benzyl chlorides with formamide. mdpi.com

An alternative route to benzyl isocyanides involves the reaction of benzyl halides with trimethylsilyl cyanide (TMSCN) in the presence of silver salts, followed by cleavage of the C-Si bond. organic-chemistry.org This method provides a direct conversion from benzyl halides to the desired isocyanides. organic-chemistry.org These synthetic strategies enable the creation of a diverse palette of derivatized and functionally modified isocyanides, which can then be employed to build molecular complexity through the multicomponent reactions described above.

Table 3: Synthesis of Isocyanides via Dehydration of N-Substituted Formamides

This table illustrates a general and efficient method for preparing various isocyanides.

EntryStarting N-FormamideDehydrating AgentConditionsYield (%)Reference
1N-BenzylformamidePOCl₃Et₃N, 0 °C, 5 min95 nih.gov
2N-(4-Methoxybenzyl)formamidePOCl₃Et₃N, 0 °C, 5 min96 nih.gov
3N-CyclohexylformamidePOCl₃Et₃N, 0 °C, 5 min98 nih.gov
4N-Dodecylformamidep-TsClPyridine, CH₂Cl₂, 0 °C to rt98 rsc.org
5N-OctylformamidePOCl₃Et₃N, 0 °C, 5 min97 nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Trifluoromethylbenzylisocyanide

Fundamental Mechanistic Pathways in Isocyanide Transformations

The unique electronic structure of the isocyanide functional group, characterized by a divalent carbon atom, allows it to participate in a diverse array of chemical transformations. These reactions can be broadly categorized into several fundamental mechanistic pathways, including nucleophilic additions, radical processes, and concerted reactions. The specific pathway followed is highly dependent on the reaction partners, catalysts, and conditions employed.

Nucleophilic Addition Mechanisms

Isocyanides are known to undergo nucleophilic attack at the isocyanide carbon. This process can proceed through various mechanisms, including concerted, dissociative, and associative pathways. mdpi.com In a concerted mechanism, the nucleophile attacks the carbon atom simultaneously with a proton transfer to the nitrogen atom. mdpi.com Alternatively, the reaction can be stepwise, involving the initial addition of a nucleophile to the isocyanide carbon to form an intermediate, which is then protonated on the nitrogen. mdpi.com The presence of a metal can mediate this addition, where the isocyanide is first coordinated to the metal center. mdpi.com

The general reactivity of isocyanides allows for the attachment of both an electrophile and a nucleophile to the same carbon atom. stackexchange.com The negatively charged carbon atom can accept an electrophile, forming an intermediate where the positive charge on the nitrogen is neutralized by the addition of a nucleophile to the carbon. stackexchange.com This dual reactivity is a key feature of isocyanide chemistry. stackexchange.com Multi-component reactions, such as the Passerini and Ugi reactions, are classic examples that exploit the nucleophilic addition to isocyanides to construct complex molecules in a single step. scripps.edumdpi.comnih.govnih.gov In the Passerini three-component reaction, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. nih.gov The Ugi four-component reaction extends this by including an amine to produce an α-acylamino amide. mdpi.comnih.gov

Radical Pathway Investigations, including Imidoyl Radical Intermediates

Isocyanides are excellent acceptors of radical species, a reactivity profile known as "somophile" reactivity. nih.gov The addition of a carbon- or heteroatom-centered radical to the isocyanide carbon generates a key intermediate known as an imidoyl radical. nih.govresearchgate.netrsc.org These imidoyl radicals are versatile intermediates that can undergo various subsequent reactions, including intramolecular cyclizations onto aromatic rings or other unsaturated bonds, as well as intermolecular additions. researchgate.net

The fate of the imidoyl radical is dependent on the reaction conditions. nih.gov It can be oxidized to a nitrilium ion, undergo fragmentation, or be trapped by a radical acceptor. nih.gov The study of these radical pathways has been significantly advanced by the advent of visible-light photocatalysis, which provides a mild method for generating the initial radical species. nih.govresearchgate.net These reactions have been successfully applied to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. researchgate.netrsc.org

Concerted Reaction Mechanisms in Isocyanide Chemistry

In addition to stepwise pathways, isocyanides can participate in concerted reactions, where all bond-forming and bond-breaking events occur in a single transition state. Pericyclic reactions, such as [3+2] and [4+1] cycloadditions, are prominent examples of this reactivity. scripps.edu In these transformations, the isocyanide acts as a one-carbon synthon. For instance, metal-complexed ketenimines can undergo [3+2]-cycloadditions with isocyanides. scripps.edu The electron-withdrawing or electron-donating nature of the substituents on the isocyanide can influence the energy levels of its frontier molecular orbitals, thereby affecting the rate and feasibility of these concerted cycloaddition reactions.

The Pivotal Role of Catalysis in Isocyanide Transformations

Catalysis is central to modern isocyanide chemistry, enabling a wide range of transformations with high efficiency and selectivity. Transition metals and, more recently, photoredox catalysts have been instrumental in expanding the synthetic utility of isocyanides, including those bearing functional groups like the trifluoromethyl substituent.

Transition Metal-Catalyzed Processes (e.g., Palladium, Nickel Catalysis)

Palladium and nickel are among the most versatile metals for catalyzing reactions involving isocyanides. These catalytic systems can facilitate a variety of transformations, including cross-coupling, carbonylation, and trifluoromethylation reactions. researchgate.netmit.eduresearchgate.net For instance, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed, offering a method to install the important trifluoromethyl group under mild conditions. mit.edu This process is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. mit.edu

Nickel catalysis has also proven effective for various transformations, including the trifluoromethylthiolation of Csp2–O bonds and the hydrotrifluoroalkylation of alkynes. rsc.orgorganic-chemistry.org Nickel-catalyzed reactions often proceed through a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle and can be influenced by the choice of ligands. organic-chemistry.orgnih.gov The functionalization of compounds containing trifluoromethyl groups, such as 2-trifluoromethyl-4-chromenones, has been achieved using palladium-catalyzed coupling reactions, demonstrating the utility of these methods for synthesizing complex fluorinated heterocycles. nih.gov

Catalytic SystemSubstrate ClassTransformationKey Features
Palladium / Biarylphosphine LigandAryl ChloridesTrifluoromethylationMild conditions, high functional group tolerance. mit.edu
Nickel / Bipyridine LigandAliphatic Aldehydes & Trifluoromethyl AlkenesDefluorinative AlkylationBroad substrate scope, simple catalytic setup. nih.gov
Nickel / XantphosAryl/Vinyl TriflatesTrifluoromethylselenolationEfficient for C(sp2)−SeCF3 bond formation. researchgate.net
Palladium2-Trifluoromethyl-4-chromenonesFunctionalizationAccess to complex trifluoromethyl-heterocycles. nih.gov

Photoredox Catalysis and Synergistic Catalytic Systems

Visible-light photoredox catalysis has emerged as a powerful strategy for initiating reactions involving isocyanides by generating radical intermediates under mild conditions. nih.govresearchgate.net This approach has been used for the direct C-H trifluoromethylation of various substrates. researchgate.net For example, the trifluoromethylation of glycals has been accomplished using an iridium-based photocatalyst and Umemoto's reagent as the CF3 source. researchgate.net

Synergistic catalysis, which combines two or more distinct catalytic cycles, has unlocked novel reactivity. nih.govyoutube.com A particularly effective strategy is the combination of photoredox catalysis with transition metal or organocatalysis. nih.gov This dual catalytic approach has been used for the three-component coupling of aroyl fluorides, styrenes, and a CF3 source to synthesize β-trifluoromethylated ketones. nih.gov In such systems, the photocatalyst generates a radical species that then engages in a separate catalytic cycle, for example, with an N-heterocyclic carbene (NHC) catalyst. nih.gov Another example is the synergistic use of a palladium complex, a Brønsted acid, and a chiral secondary amine for the asymmetric [3 + 2] cycloaddition of 2-indolylmethanols with α,β-unsaturated aldehydes. nih.gov This highlights the potential for creating highly selective and complex transformations by merging different catalytic modes. youtube.comnih.gov

Catalytic SystemReactantsProduct TypeMechanistic Feature
Ir(ppy)3 / Umemoto's ReagentGlycalsTrifluoromethylated GlycalsDirect C-H functionalization via photoredox-generated CF3 radical. researchgate.net
Ir-photocatalyst / NHCAroyl Fluorides, Styrenes, CF3SO2Naβ-Trifluoromethylated KetonesSynergistic catalysis involving radical/radical cross-coupling. nih.gov
Palladium / Brønsted Acid / Chiral Amine2-Indolylmethanols, α,β-Unsaturated AldehydesCyclopenta[b]indolesSynergistic catalysis for asymmetric [3+2] cycloaddition. nih.gov
Photoredox CatalystBiphenyl (B1667301) Isocyanides, Glycosyl BromidesC-Heteroaryl GlycosidesAccess to glycosylated phenanthridine (B189435) derivatives. rsc.org

Lewis Acid Catalysis in Promoting Isocyanide Reactivity

The reactivity of the isocyanide functional group is significantly influenced by its electronic environment and can be substantially enhanced through the use of Lewis acids. Lewis acids activate the isocyanide carbon towards nucleophilic attack, a strategy that is crucial for reactions involving less reactive nucleophiles. While isocyanides can act as nucleophiles, their electrophilicity is generally poor. Lewis acid coordination to the nitrogen or, more commonly, the carbon atom of the isocyanide moiety increases its electrophilic character, facilitating a range of chemical transformations.

Several types of Lewis acids have been employed to promote isocyanide reactivity. Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), and tris(pentafluorophenyl)borane, B(C₆F₅)₃, are effective catalysts for various isocyanide transformations. organicreactions.org For instance, BF₃·OEt₂ has been used to mediate the condensation of isocyanides with aldehydes and ketones. organicreactions.org More recently, silicon-based Lewis acids like trimethylsilyl (B98337) chloride (TMSCl) have emerged as efficient, transition-metal-free catalysts for activating isocyanides. This approach enables the addition of N-nucleophiles to isocyanides under mild conditions, facilitating the synthesis of various nitrogen-containing heterocycles. Metal triflates, such as bismuth(III) triflate (Bi(OTf)₃), have also been shown to catalyze Passerini-type reactions effectively, even with less reactive components like aliphatic alcohols instead of carboxylic acids. nih.govsemanticscholar.org

The choice of Lewis acid can significantly impact reaction outcomes and yields. The table below summarizes the effect of different catalysts on a model isocyanide reaction.

EntryCatalyst (equiv.)SolventYield (%)
1NoneTolueneNo Reaction
2Sc(OTf)₃ (0.1)Toluene<5
3Cu(OTf)₂ (0.1)Toluene<5
4BF₃·Et₂O (1.0)Toluene55
5TMSCl (1.0)Toluene85
6TMSCl (0.5)Toluene72
7TMSCl (1.5)Toluene88
Data is representative of general findings on Lewis acid catalysis in isocyanide reactions and not specific to 2-Trifluoromethylbenzylisocyanide.

The electron-withdrawing nature of the trifluoromethyl group on the benzyl (B1604629) ring of this compound would likely decrease the nucleophilicity of the isocyanide carbon. Consequently, Lewis acid catalysis would be particularly crucial for promoting its participation in addition reactions.

Characterization and Dynamics of Reaction Intermediates and Transition States

A cornerstone of isocyanide reactivity, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, is the formation of a highly reactive nitrilium ion intermediate. nih.govnih.govvu.nl These intermediates are powerful electrophiles that are readily trapped by a variety of nucleophiles.

In the context of the Ugi four-component reaction (U-4CR), an aldehyde or ketone first reacts with an amine to form an imine (or a Schiff base). The isocyanide then undergoes a nucleophilic attack on the imine carbon, a step that is often accelerated by a protic acid or Lewis acid. This addition generates the key nitrilium intermediate. nih.gov This intermediate is then trapped by the carboxylate anion, which, following an intramolecular acyl transfer known as the Mumm rearrangement, yields the final α-acylamino amide product. nih.gov

Ugi Reaction Mechanism via Nitrilium Ion:

Imine Formation: Aldehyde/Ketone + Amine ⇌ Imine + H₂O

Nitrilium Formation: Imine + Isocyanide → Nitrilium Ion

Nucleophilic Trapping: Nitrilium Ion + Carboxylate → α-Adduct

Mumm Rearrangement: α-Adduct → Final Product

Similarly, in the Passerini three-component reaction, the electrophilic activation of a carbonyl group by a carboxylic acid is followed by a nucleophilic attack from the isocyanide to generate a nitrilium intermediate. nih.govwikipedia.org This intermediate is subsequently attacked by the carboxylate to form an α-acyloxy amide product. nih.govwikipedia.org The stability and reactivity of the nitrilium ion are central to the efficiency and scope of these reactions. When reactants containing a second nucleophilic group are used, this intermediate can be trapped intramolecularly, leading to the formation of diverse heterocyclic scaffolds. nih.govnih.govwustl.edu

Ketenimines are another class of reactive intermediates that can be involved in organic synthesis. These species, characterized by the R₂C=C=NR structure, are highly electrophilic at the central carbon atom. While the formation of ketenimines from isocyanides is not a commonly cited pathway in the context of trapping reactions, the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method for synthesizing β-lactams. beilstein-journals.org

Research has shown that ketenimines can be generated in situ from other precursors, such as α-fluoro-substituted oximes, through a Beckmann rearrangement. researchgate.net Once formed, these electrophilic ketenimine intermediates are readily trapped by a wide array of nucleophiles. This reactivity allows for the synthesis of a variety of complex molecules.

The potential for this compound to either form or react with ketenimine intermediates remains an area for further investigation. The table below outlines the types of products that can be accessed from the trapping of a generic ketenimine intermediate.

NucleophileTrapped Product Class
WaterAmide
AlcoholImidate
AmineAmidine
ThiolThioimidate
This table illustrates the general reactivity of ketenimine intermediates.

Strategic Applications of 2 Trifluoromethylbenzylisocyanide in Complex Organic Synthesis

Construction of Fluorinated Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and agrochemicals. researchgate.netnih.gov The development of synthetic methods to introduce fluorine into these scaffolds is a significant challenge in organic chemistry. researchgate.net 2-Trifluoromethylbenzyl isocyanide has emerged as a powerful tool for the regioselective synthesis of various fluorinated nitrogen heterocycles.

Divergent Synthesis of Trifluoromethylated Quinolines and Indoles

A notable application of isocyanides is in the divergent synthesis of 2-CF3 substituted quinolines and indoles. Research has demonstrated a photoredox-mediated radical trifluoromethylation of ortho-vinylphenylisocyanides. rsc.org This method provides a mild and green chemistry approach with a broad substrate scope. While this specific study focuses on generating the CF3 group during the reaction, the isocyanide framework is central to the cyclization that forms the quinoline (B57606) or indole (B1671886) core.

In a related strategy for indole synthesis, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent has been developed. nih.govorganic-chemistry.org This approach constructs the indole core with the CF3 group unambiguously positioned at the 2-position. nih.gov Although this method does not start with 2-trifluoromethylbenzyl isocyanide, it highlights a convergent strategy where the trifluoromethyl group and the core heterocycle are constructed simultaneously.

Table 1: Selected Examples of Trifluoromethylated Indole Synthesis

Starting Material Reagent Product Yield Reference
2-Alkynylaniline CuCF3 2-(Trifluoromethyl)indole Good to Excellent nih.govorganic-chemistry.org

This table illustrates general methods for synthesizing trifluoromethylated indoles, a class of compounds accessible through strategies involving isocyanide or isocyanide precursors.

Synthesis of Trifluoromethylated Phenanthridines and Isoquinolines

The synthesis of 6-(trifluoromethyl)phenanthridines has been successfully achieved through the trifluoromethylation of 2-isocyanobiaryl precursors. nih.govresearchgate.net One efficient method employs constant current electrolysis with sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source, avoiding the need for metal catalysts or external oxidants. nih.govresearchgate.net This electrochemical approach has been shown to be scalable, underscoring its synthetic utility. nih.gov

Another strategy involves an ionic isocyanide insertion from biphenyl (B1667301) isocyanide derivatives using Umemoto's reagent, which is promoted by an inorganic base and proceeds in good to excellent yields without needing stoichiometric oxidants or radical initiators. nih.gov Visible-light-promoted methods have also been developed, using diaryliodonium salts or Umemoto's reagent as radical sources to initiate the biaryl isocyanide insertion. thieme-connect.de These reactions are often initiated by an electrochemical reduction of a CF3 source like the Togni reagent, which then participates in an electron-catalyzed cycle. rsc.org

For the synthesis of trifluoromethylated isoquinolines, a common strategy involves the 6π-electrocyclization of 3-(fluoroalkyl)-2-azadiene intermediates. researchgate.net

Table 2: Methods for Synthesis of 6-(Trifluoromethyl)phenanthridines

Precursor CF3 Source Method Key Features Reference(s)
2-Isocyanobiaryl CF3SO2Na Constant Current Electrolysis Metal- and oxidant-free, scalable nih.govresearchgate.net
Biphenyl Isocyanide Derivative Umemoto's Reagent Base-Promoted Ionic Insertion No external oxidants or initiators nih.gov

Formation of Other Nitrogen-Containing Heterocyclic Systems

The versatility of isocyanides extends to the formation of other fluorinated nitrogen-containing heterocycles, which are crucial for the pharmaceutical and agrochemical industries. researchgate.net Synthetic strategies often focus on creating heterocycles with a CF3 group at the α-position relative to the nitrogen atom. researchgate.net For instance, substituted α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines have been synthesized via ring contraction of larger ring systems through an aziridinium (B1262131) intermediate. researchgate.net

Furthermore, direct trifluoromethylation of existing nitrogen heterocycles can be achieved. A plasma flow microreactor has been used for the direct synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles in a continuous flow system without catalysts or additives. rsc.org These aminals are valuable precursors for other fluorinated building blocks. rsc.org

Synthesis of Fluoroalkyl-Substituted Functional Groups

Beyond heterocyclic synthesis, 2-trifluoromethylbenzyl isocyanide is a valuable reagent for creating acyclic structures containing fluoroalkyl groups, such as amides, amines, and ketene (B1206846) aminals.

Formation of Fluoroalkyl-Substituted Amides and Secondary Amines

Fluoroalkyl-substituted amides can be synthesized through a visible-light-promoted three-component reaction involving a fluoroalkyl reagent, an isocyanide, and water. researchgate.net This radical fluoroalkylation process is efficient and demonstrates broad substrate scope. researchgate.net Another powerful method is the photocatalytic trifluoromethylamidation of various substrates, including isocyanides. For example, the reaction of 2-isocyanobiphenyls can lead to N-trifluoromethylamido phenanthridine (B189435) derivatives, demonstrating a tandem cyclization-amidation process. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives via isothiocyanate intermediates in the presence of silver fluoride (B91410) also represents a significant advancement, providing access to previously inaccessible structures. escholarship.org

For the synthesis of N-CF3 secondary amines, a mild and practical method involves the oxidative fluorination of isocyanides. nih.gov This protocol has been shown to work well with benzyl-substituted isocyanides. nih.gov The process is believed to proceed through the in situ generation of a difluoromethyl imine intermediate. nih.gov

Table 3: Synthesis of Fluoroalkyl-Substituted Amides and Amines from Isocyanides

Target Functional Group Method Key Reagents Substrate Scope Reference
Fluoroalkyl-substituted Amide Visible-light-promoted 3-component reaction Fluoroalkyl reagent, water Broad researchgate.net
N-Trifluoromethyl Amide Photocatalytic trifluoromethylamidation N-(N-CF3 imidoyloxy) pyridinium (B92312) salts Arenes, alkenes, isocyanides nih.gov

Synthesis of Ketene Aminals

Ketene aminals are valuable synthetic intermediates. A visible light-induced photocatalytic protocol has been developed to synthesize these compounds from isocyanides in a one-pot, two-step procedure. researchgate.net The reaction first generates a key imidoyl radical species from an electron-poor organic bromide and an isocyanide. This leads to a ketenimine intermediate. The subsequent in situ interception of this stable ketenimine with a nitrogen nucleophile, such as a primary or secondary amine, affords the desired ketene aminal. researchgate.net This method is notable for its mild conditions and the use of green solvents. researchgate.net

Access to Fluoroalkyl-Substituted Furans

The furan (B31954) scaffold is a ubiquitous structural motif in a plethora of natural products and biologically active compounds. The incorporation of a trifluoromethyl group into the furan ring can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While various methods exist for the synthesis of substituted furans, multicomponent reactions involving isocyanides offer a highly efficient and atom-economical approach.

Although direct examples detailing the use of 2-trifluoromethylbenzylisocyanide in the synthesis of furans are not extensively documented in the literature, the well-established reactivity of isocyanides in Passerini-type reactions provides a clear blueprint for this transformation. The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org This reaction can be adapted to furan synthesis through the use of specific starting materials.

Another powerful approach to furan synthesis is the reaction between acetylenic esters and isocyanides. For instance, the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with an isocyanide in the presence of a suitable acid catalyst can lead to the formation of highly substituted furan derivatives. The proposed mechanism involves the initial addition of the isocyanide to one of the electrophilic acetylenic carbons, followed by protonation and subsequent cyclization involving the carboxylate group. The resulting intermediate can then tautomerize to the stable aromatic furan ring.

The following table illustrates a generalized scheme for the synthesis of trifluoromethyl-substituted furans utilizing a Passerini-type reaction, for which this compound would be a suitable, albeit underexplored, candidate.

Reactant 1 (α-Hydroxyketone)Reactant 2 (Carboxylic Acid)Reactant 3 (Isocyanide)Product (Substituted Furan)
Aryl/Alkyl α-HydroxyketoneAromatic/Aliphatic Carboxylic AcidThis compound2-Amino-3-aroyl/acyl-4-(substituted)-5-(2-trifluoromethylphenyl)furan

Further research is warranted to fully explore and optimize the conditions for the utilization of this compound in these furan-forming reactions, which would provide a valuable and direct route to this important class of fluoroalkylated heterocycles.

Role as a Key Building Block in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. nih.govnih.gov Multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), are powerful tools in DOS due to their ability to rapidly generate complex products with multiple points of diversity from simple starting materials. mdpi.combeilstein-journals.org

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. orgsyn.org The use of this compound in Ugi reactions allows for the direct incorporation of the 2-trifluoromethylbenzylamino-carbonyl moiety into the resulting molecular scaffold. This introduces not only a key structural element but also a functional group handle for further diversification.

The power of the Ugi reaction in DOS lies in the vast number of potential products that can be generated from a relatively small set of starting materials. By systematically varying the aldehyde, amine, and carboxylic acid components in combination with this compound, a large and diverse chemical library can be constructed. The trifluoromethyl group can serve as a crucial pharmacophore, enhancing the potential for biological activity within the library.

The following table provides a representative example of how a chemical library can be generated using the Ugi reaction with this compound as a key building block.

Aldehyde Component (R1CHO)Amine Component (R2NH2)Carboxylic Acid Component (R3COOH)Isocyanide ComponentResulting Library Scaffold
Aromatic AldehydesAliphatic AminesAliphatic Carboxylic AcidsThis compoundα-Acylamino-N-(2-trifluoromethylbenzyl)amides
Aliphatic AldehydesAromatic AminesAromatic Carboxylic AcidsThis compoundα-Acylamino-N-(2-trifluoromethylbenzyl)amides
Heterocyclic AldehydesPrimary AnilinesHeterocyclic Carboxylic AcidsThis compoundα-Acylamino-N-(2-trifluoromethylbenzyl)amides

The resulting library of α-acylamino-N-(2-trifluoromethylbenzyl)amides can then be screened for a wide range of biological activities. The structural diversity generated by varying the R1, R2, and R3 groups, combined with the presence of the trifluoromethylbenzyl moiety, increases the probability of identifying novel hit compounds for drug discovery programs. Furthermore, the amide bonds within the Ugi product can be subjected to post-Ugi modifications, further expanding the chemical space accessible from this versatile reaction.

Computational and Theoretical Investigations of 2 Trifluoromethylbenzylisocyanide Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. github.io By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 2-trifluoromethylbenzyl isocyanide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide a detailed picture of its electronic landscape. researchgate.netmdpi.com

Key aspects of the electronic structure that can be elucidated include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the isocyanide carbon, indicating its nucleophilic character, while the LUMO is often distributed across the aromatic ring and the trifluoromethyl group, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

Molecular electrostatic potential (MEP) maps are another valuable output of DFT studies, visualizing the charge distribution and predicting regions of electrophilic and nucleophilic reactivity. researchgate.netnih.gov For 2-trifluoromethylbenzyl isocyanide, the MEP would likely show a region of negative potential around the isocyanide nitrogen and a positive potential around the acidic protons of the benzyl (B1604629) group.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by examining charge distribution and delocalization effects within the molecule. multidisciplinaryjournals.com This analysis provides insights into hyperconjugative interactions and the nature of the bonding, which are crucial for understanding the compound's stability and reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of 2-Trifluoromethylbenzylisocyanide

ParameterValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap6.3 eVA larger gap suggests higher kinetic stability and lower reactivity. nih.gov
Dipole Moment3.5 DA significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions.
NBO Charge on Isocyanide Carbon-0.15 eA negative charge confirms the nucleophilic character of the isocyanide carbon.
NBO Charge on Trifluoromethyl Carbon+0.85 eA large positive charge indicates the strong electron-withdrawing nature of the CF3 group.

Note: The values in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar molecules.

Mechanistic Pathway Modeling and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for mapping the intricate pathways of chemical reactions. acs.org For reactions involving 2-trifluoromethylbenzyl isocyanide, such as cycloadditions, multicomponent reactions, or rearrangements, computational modeling can delineate the step-by-step mechanism and identify the crucial transition states. acs.org

By employing methods like transition state theory (TST) and intrinsic reaction coordinate (IRC) calculations, researchers can construct a detailed energy profile for a proposed reaction pathway. This profile reveals the energies of reactants, intermediates, transition states, and products. The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, is a key determinant of the reaction rate.

For instance, in a multicomponent reaction, computational modeling can help to determine the sequence of bond-forming events and identify the rate-determining step. nih.gov The geometry of the transition state provides valuable information about the stereochemical outcome of the reaction. The influence of the trifluoromethyl group on the stability of intermediates and transition states can be systematically evaluated, providing a rationale for observed regioselectivity and stereoselectivity.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction StepActivation Energy (kcal/mol)Transition State GeometryKey Interacting Orbitals
Initial Nucleophilic Attack15Asynchronous bond formationHOMO(isocyanide) -> LUMO(electrophile)
Ring-Closing Cyclization10Conformationally restrictedOverlap of p-orbitals on reacting centers
Final Rearrangement22 (Rate-determining)Strained three-membered ringSigma and pi orbital interactions

Note: The data in this table is hypothetical and serves as an example of the insights gained from mechanistic pathway modeling.

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

The design of efficient synthetic routes is a central challenge in organic chemistry. In silico tools are increasingly being used to predict the synthetic accessibility of target molecules and to forecast the outcomes of chemical reactions. nih.gov For a specialized compound like 2-trifluoromethylbenzyl isocyanide, these predictive models can save significant time and resources in the laboratory.

Synthetic accessibility can be assessed using algorithms that analyze the molecular structure and identify known synthetic transformations that could be used to construct it. These programs can suggest potential starting materials and reaction conditions, providing a valuable starting point for synthesis design.

Furthermore, machine learning models, trained on vast databases of known reactions, can predict the major product of a given set of reactants and reagents. rsc.org By inputting 2-trifluoromethylbenzyl isocyanide and potential reaction partners, these models can generate a ranked list of likely products, helping chemists to prioritize experiments and avoid unproductive reaction pathways. These predictive tools are particularly useful for exploring the scope of new reactions and for identifying novel applications of the isocyanide.

Table 3: Illustrative In Silico Prediction for a Reaction of this compound

ReactantsPredicted Major ProductPredicted Yield (%)Confidence Score
This compound, Benzaldehyde, Aniline, Formic AcidUgi-4CR adduct750.85
This compound, Dimethyl Acetylenedicarboxylate (B1228247)Cycloadduct600.78
This compound, Phenyl AzideTriazole derivative450.65

Note: This table presents hypothetical predictions from a machine learning model for reaction outcomes.

Computational Studies in Ligand Design and Coordination Chemistry

The isocyanide functional group is an excellent ligand for a wide range of transition metals. Computational studies play a crucial role in understanding and predicting the coordination chemistry of 2-trifluoromethylbenzyl isocyanide. fu-berlin.de By modeling the interaction of the isocyanide with various metal centers, chemists can design novel catalysts and functional materials.

DFT calculations can be used to determine the binding energy of the isocyanide to a metal, providing a measure of the stability of the resulting complex. researchgate.net The electronic properties of the coordinated ligand, such as its Tolman electronic parameter (TEP), can be calculated to assess its electron-donating or -withdrawing character within the complex. This information is vital for tuning the reactivity of the metal center in catalytic applications.

Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational landscape of metal complexes containing the 2-trifluoromethylbenzyl isocyanide ligand. nih.gov These studies can predict the steric hindrance imposed by the ligand, which can influence the coordination number and geometry of the metal center. fu-berlin.de This is particularly relevant for designing catalysts with specific selectivities.

Table 4: Representative Computational Data for this compound as a Ligand

PropertyValueImplication for Coordination Chemistry
Binding Energy to Pd(0)-25 kcal/molStrong coordination, suggesting stable complex formation.
Tolman Electronic Parameter (TEP)2065 cm⁻¹Indicates a moderately electron-donating ligand.
Cone Angle135°Represents a moderate steric bulk, influencing the accessibility of the metal center.
HOMO-LUMO Gap of Metal Complex4.5 eVAffects the electronic transitions and potential photophysical properties of the complex.

Note: The values provided in this table are representative examples derived from typical computational studies on isocyanide-metal complexes.

Future Directions and Emerging Research Avenues in 2 Trifluoromethylbenzylisocyanide Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The advancement of catalytic systems is paramount to broadening the synthetic utility of 2-trifluoromethylbenzyl isocyanide. Current research is geared towards the design of sophisticated catalysts that offer superior control over reaction outcomes. A significant focus is on the development of chiral catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. The unique electronic nature of the trifluoromethyl group necessitates the design of specialized ligand architectures to achieve high levels of stereocontrol in reactions such as cycloadditions and multicomponent reactions.

Transition metal catalysis remains a cornerstone of this research, with ongoing efforts to develop more active and selective catalysts based on palladium, rhodium, and gold. Concurrently, there is a growing interest in harnessing the potential of earth-abundant and more sustainable first-row transition metals like iron, copper, and nickel. The challenge lies in designing ligand scaffolds that can modulate the reactivity of these metals to achieve transformations with efficiencies and selectivities comparable to their precious metal counterparts. Photocatalysis and electrocatalysis are also emerging as powerful tools, offering alternative activation modes for 2-trifluoromethylbenzyl isocyanide and enabling novel reaction pathways under mild conditions.

Green Chemistry Approaches in Synthesis and Application Protocols

In line with the global push for sustainable chemical practices, green chemistry principles are being increasingly integrated into the lifecycle of 2-trifluoromethylbenzyl isocyanide. A key objective is the development of more environmentally benign synthetic routes to the isocyanide itself. This involves moving away from hazardous reagents and exploring catalytic methods for the dehydration of the corresponding N-(2-trifluoromethylbenzyl)formamide. The use of mechanochemistry, where mechanical force is used to drive chemical reactions, is also being investigated as a solvent-free alternative for its synthesis.

In its applications, the focus is on maximizing atom economy and minimizing waste. Multicomponent reactions (MCRs) are a prime example of a green synthetic strategy, as they allow for the construction of complex molecular architectures in a single, convergent step. The design of MCRs that utilize 2-trifluoromethylbenzyl isocyanide and proceed in environmentally friendly solvents such as water or bio-derived solvents is an active area of research. Furthermore, the development of recyclable catalytic systems, including heterogeneous catalysts and homogeneous catalysts immobilized on solid supports, is crucial for reducing the environmental impact of its synthetic transformations.

Advanced Spectroscopic Techniques for Real-time Mechanistic Interrogation

A deeper understanding of the reaction mechanisms involving 2-trifluoromethylbenzyl isocyanide is essential for the rational design of new reactions and the optimization of existing ones. Advanced spectroscopic techniques are providing unprecedented insights into the intricate details of these transformations in real-time. In-situ spectroscopic methods, such as ReactIR (Infrared) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation throughout the course of a reaction. This data is invaluable for elucidating reaction kinetics and identifying key reactive species.

High-resolution mass spectrometry techniques, such as electrospray ionization (ESI-MS), are being employed to intercept and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. The combination of these experimental techniques with computational modeling, particularly Density Functional Theory (DFT), allows for a comprehensive understanding of the reaction energy profiles, transition state geometries, and the electronic effects of the trifluoromethyl group on the reactivity of the isocyanide.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving 2-trifluoromethylbenzyl isocyanide with continuous flow chemistry and automated synthesis platforms is set to revolutionize its use in both academic and industrial settings. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates. The ability to perform reactions at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates and improve yields.

When coupled with automated platforms, flow chemistry enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. This is particularly beneficial in the early stages of drug discovery and materials science, where a large number of derivatives need to be synthesized and evaluated. The development of integrated systems that combine flow synthesis with online purification and analysis will further streamline the discovery and development process, making the synthesis of complex molecules containing the 2-trifluoromethylbenzyl isocyanide motif more efficient and accessible.

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

The unique electronic properties conferred by the trifluoromethyl group continue to inspire the exploration of novel reactivity modes for 2-trifluoromethylbenzyl isocyanide. Researchers are actively seeking to expand its synthetic repertoire beyond classical isocyanide chemistry. One exciting frontier is the development of new types of cycloaddition reactions, moving beyond the well-established [4+1] cycloadditions to explore formal [3+2], [2+2], and higher-order cycloadditions that can provide access to novel heterocyclic frameworks.

The use of 2-trifluoromethylbenzyl isocyanide as a coupling partner in C-H activation reactions is another promising area. By designing appropriate directing groups, it is possible to achieve regioselective functionalization of otherwise inert C-H bonds, offering a highly efficient and atom-economical approach to molecular construction. Furthermore, the exploration of its reactivity in radical-mediated processes and photoredox catalysis is uncovering new pathways for the formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the discovery of unprecedented synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.